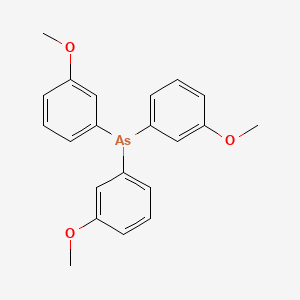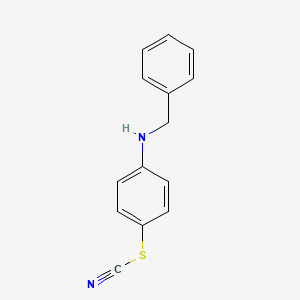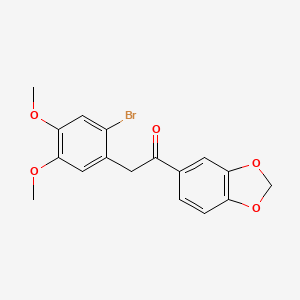
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- is a complex organic compound known for its unique structure and potential applications in various fields. This compound features a benzodioxole ring and a brominated dimethoxyphenyl group, making it an interesting subject for chemical research and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- typically involves multi-step organic reactions. One common method includes the bromination of 2,4-dimethoxyacetophenone followed by a condensation reaction with 1,3-benzodioxole-5-carbaldehyde. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced purification techniques, such as chromatography and crystallization, ensures the consistent quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
- Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2,4-dimethoxyphenyl)-
- Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-chloro-4,5-dimethoxyphenyl)-
- Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4-methoxyphenyl)-
Uniqueness
Ethanone, 1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)- is unique due to the presence of both a brominated dimethoxyphenyl group and a benzodioxole ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specific research and industrial applications.
Propiedades
| 90998-36-0 | |
Fórmula molecular |
C17H15BrO5 |
Peso molecular |
379.2 g/mol |
Nombre IUPAC |
1-(1,3-benzodioxol-5-yl)-2-(2-bromo-4,5-dimethoxyphenyl)ethanone |
InChI |
InChI=1S/C17H15BrO5/c1-20-15-7-11(12(18)8-16(15)21-2)5-13(19)10-3-4-14-17(6-10)23-9-22-14/h3-4,6-8H,5,9H2,1-2H3 |
Clave InChI |
JMXIHWDJGRMAQC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C(=C1)CC(=O)C2=CC3=C(C=C2)OCO3)Br)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


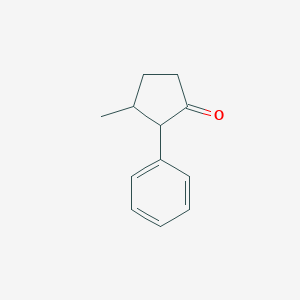






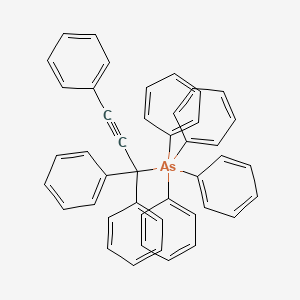
![6-Methyl-3-[4-(methylsulfanyl)phenyl]-1,3-dihydrofuro[3,4-c]pyridin-7-ol](/img/structure/B14351526.png)
